molecular formula C10H7NO2 B1203476 N-Phenylmaleimide CAS No. 941-69-5

N-Phenylmaleimide

Cat. No.: B1203476
CAS No.: 941-69-5
M. Wt: 173.17 g/mol
InChI Key: HIDBROSJWZYGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenylmaleimide (NPMI, C₁₀H₇NO₂, CAS 941-69-5) is a maleimide derivative characterized by a phenyl group attached to the nitrogen atom of the pyrrole-2,5-dione core. It has a molecular weight of 173.17 g/mol, a melting point of 89–91°C, and moderate solubility in organic solvents like methanol, ethanol, and benzene . Synthesized via condensation of maleic anhydride with aniline derivatives, NPMI is widely used as a dienophile in Diels–Alder (DA) reactions and as a precursor for bioactive compounds and polymers .

Preparation Methods

Single-Step Synthesis Methods

Single-step synthesis has become the preferred industrial method due to its efficiency and reduced resource consumption. These methods directly react maleic anhydride with aniline under controlled conditions, eliminating intermediate isolation.

Catalytic Synthesis Using p-Toluenesulfonic Acid

Two-Step Synthesis via Maleanilic Acid

Historically, N-PMI was synthesized in two steps: maleanilic acid formation followed by thermal dehydration . Though largely supplanted by single-step methods, this approach offers mechanistic clarity.

Maleanilic Acid Synthesis

Maleic anhydride reacts with aniline in aqueous or polar aprotic solvents at 25–80°C . The intermediate, maleanilic acid, precipitates and is isolated via filtration. However, this step requires extensive solvent use (e.g., 5–10x dilution) , increasing costs.

Dehydration and Cyclization

The isolated maleanilic acid is dehydrated in a high-boiling solvent (e.g., chlorobenzene) with acid catalysts like sulfuric acid . Key challenges include:

  • Byproduct Formation : Isomerization to fumaranilic acid and polycondensation products .

  • Purification : Washing with water and distillation, yielding 70–81% N-PMI .

Comparative Analysis of Methods

The table below summarizes key parameters for each method:

Method Catalyst Solvent Temperature Yield Purity
PTSA Single-Step p-Toluenesulfonic acidToluene/xylene130–150°C85–90%≥99.5%
Acetic Anhydride Sodium acetateCyclohexaneReflux (~80°C)70–75%≥98%
Sulfuric Acid–DMF Sulfuric acidToluene/xylene + DMF≥120°C>90%99%
Two-Step Sulfuric acidChlorobenzene150–180°C70–81%99.5–99.8%

Industrial-Scale Optimization

Solvent Selection

  • Toluene/xylene : Preferred for azeotropic water removal and compatibility with acid catalysts .

  • DMF Additives : Improve solubility, enabling higher reactant concentrations and reducing side reactions .

Catalyst Efficiency

  • PTSA : Offers superior reaction rates and byproduct suppression compared to mineral acids .

  • Sulfuric Acid : Cost-effective but requires careful neutralization to avoid product degradation .

Purification Innovations

  • Hot Filtration : Removes >90% of byproducts (e.g., polycondensates) before distillation .

  • Vacuum Distillation : Critical for achieving pharmaceutical-grade purity (≥99.5%) .

Chemical Reactions Analysis

Reactivity Profile

N-Phenylmaleimide is an imide, and amides/imides react with azo and diazo compounds to generate toxic gases . Flammable gases can form from the reaction of organic amides/imides with strong reducing agents .

  • Amides are very weak bases (weaker than water).

  • Imides are less basic and can react with strong bases to form salts, meaning they can react as acids .

  • Mixing amides with dehydrating agents like P2O5 or SOCl2 produces the corresponding nitrile .

  • Combustion of these compounds generates mixed oxides of nitrogen (NOx) .

Diels-Alder Reactions

This compound is a useful dienophile in Diels-Alder reactions and usually produces crystalline adducts . It can undergo cycloaddition reactions with in situ-generated buta-1,3-diene .

Polymerization Reactions

This compound can be polymerized using fluorides as an initiator . The polymerization can be conducted in various solvents, including dioxane, THF, CHCl3, DMF, DMSO, NMP, MeCN, toluene, and acetone, using anionic initiators such as TBAF, CsF, and KF .

Anionic Polymerization with Fluorides

InitiatorSolventResultThermal Stability (Td5%)
TBAFDMSOBest yield420°C
CsFDMSOSimilar to TBAF
KFDMSOSimilar to TBAF

Copolymerization

This compound can be copolymerized with styrene and methyl methacrylate (MMA) . In radical reaction extrusion copolymerization, N-PMI and MMA can achieve copolymerization and reach azeotropic copolymerization levels due to the viscosity of the system . N-PMI units randomly insert into the molecular chain of PMMA, which greatly improves the stiffness of its molecular segments and the Tg of the copolymer .

Thermal Reactions

Thermal reactions of this compound with o-allylphenol (AP) or diallylbisphenol-A (DABA) have been investigated using 13C NMR and GPC . The thermal reaction of this compound and o-allylphenol (AP) gives the ene-adduct, which undergoes the Diels-Alder reaction twice with two molars of this compound to form the 3:1 adduct .

Other Reactions and Uses

  • Cross-linking Agent: this compound can be used as a cross-linking agent in rubber vulcanization to improve heat resistance, impact resistance, and hot melt processability .

  • Production of Heat-Resistant Polymers: It can be used to produce heat-resistant polymers .

  • Preparation: this compound can be prepared by reacting maleic anhydride with aniline in a single step at elevated temperatures in the presence of a water-immiscible organic solvent and p-toluenesulfonic acid as a catalyst .

Scientific Research Applications

Material Science Applications

Thermoplastic Resins and Coatings
N-Phenylmaleimide is utilized in the production of high heat distortion temperature (HDT) thermoplastic resins. Its incorporation enhances the thermal stability and mechanical properties of polymers, making them suitable for demanding applications such as automotive parts and electronic components . Additionally, N-PMI is used in paints and coatings, where it contributes to improved adhesion and durability.

Adhesives and Sealants
The compound is also employed in formulating adhesives due to its excellent bonding characteristics. The polymerization of N-PMI can be catalyzed using various catalysts, leading to the development of strong adhesive formulations that are resistant to heat and chemicals .

ApplicationFunction
Thermoplastic ResinsEnhances thermal stability
Paints and CoatingsImproves adhesion and durability
AdhesivesProvides strong bonding characteristics

Pharmaceuticals and Agrochemicals

This compound serves as an intermediate in the synthesis of pharmaceutical compounds and agrochemicals. Its derivatives are explored for their potential use as bactericides, fungicides, and underwater organism repellents . The compound's reactivity allows for modifications that enhance biological activity.

Polymerization Studies

Recent studies have focused on the polymerization of this compound using various catalysts. For instance, sodium phosphate tribasic has demonstrated high catalytic activity, achieving yields up to 83% when polymerizing N-PMI in dimethyl sulfoxide (DMSO) solvent . The effects of different catalysts on polymer yield were systematically analyzed, highlighting the importance of catalyst selection in optimizing polymer properties.

CatalystYield (%)
Sodium Phosphate Tribasic83
Potassium Phthalimide81
Tetrabutylammonium Acetate43

Biochemical Applications

Bioelectronic Devices
this compound has been investigated for its potential applications in bioelectronic devices, including biosensors and biofuel cells. Its ability to form stable films on electrodes enhances the performance of these devices by facilitating electron transfer processes .

Muscle Fiber Studies
Research has shown that N-PMI can modify muscle fibers, impacting their mechanical properties. Studies utilizing x-ray diffraction have demonstrated that N-PMI-treated muscle fibers exhibit stiffness characteristics similar to untreated fibers under certain conditions, indicating potential applications in muscle physiology research .

Curing Agents for Resins

The compound is also used as a curing agent in resin formulations. Its thermal reactivity allows it to participate in crosslinking reactions that enhance the mechanical strength and thermal resistance of cured products. The Diels-Alder reaction involving N-PMI is particularly notable for producing thermosetting resins with desirable properties .

Mechanism of Action

The mechanism of action of N-Phenylmaleimide involves its ability to form stable copolymers with other monomers. The five-membered ring structure hinders the rotation of the backbone chain, resulting in high glass transition temperatures and excellent heat resistance . Additionally, its N-aryl substitution allows for various chemical modifications, enhancing its versatility in different applications.

Comparison with Similar Compounds

Chemical Reactivity

Diels–Alder Reactivity

NPMI exhibits high reactivity as a dienophile due to its electron-deficient double bond. Key comparisons include:

  • Reactivity with Cyclic Dienes : NPMI reacts with cyclopentadiene under mild conditions (25°C in CDCl₃) with a half-life (t₁/₂) of 22–29 minutes, comparable to silatrane-based dienes but slower than Danishefsky’s diene (t₁/₂ = 18 min at 0°C) .
  • Solvent Effects : In DA reactions with thiophene, solvents like dichloromethane (DCM) yield higher selectivity for exo adducts compared to tetrahydrofuran (THF) or diethyl ether (Et₂O) .
  • Comparison with Other Maleimides :
    • N-Phenyl Citraconimide : Less reactive than NPMI in DA reactions due to steric hindrance from the methyl group .
    • N-Ethylmaleimide (NEM) : While structurally similar, NEM shows broader enzyme inhibition (e.g., AGPAT family enzymes) but lower specificity for LPCAT2 (IC₅₀ = 106 μM vs. NPMI derivatives’ IC₅₀ < 1 μM) .

Electrophilicity

Density functional theory (DFT) calculations reveal NPMI has an electrophilicity index (ω) of 1.84 eV, lower than maleic anhydride (ω = 2.12 eV) but higher than N-substituted citraconimides, explaining its balanced reactivity in DA and Michael addition reactions .

Physical and Pharmacokinetic Properties

Property N-Phenylmaleimide N-Ethylmaleimide (NEM) N-(4-Chlorophenyl)maleimide
Melting Point (°C) 89–91 46–48 102–104
LogP 1.86–2.5 0.9 3.1
Solubility Slightly in water; high in organics High in water and ethanol Low in water
pKa ~10.4 ~9.8 ~10.1

NPMI derivatives exhibit favorable drug-like properties, including moderate hydrophobicity (logP = 1.86–4.98) and low hydrogen bond donors (HBD = 0–1), enhancing membrane permeability .

Biological Activity

N-Phenylmaleimide (NPM) is a compound of significant interest in biological research due to its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and material science. This article reviews the biological activity of NPM, highlighting its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

This compound is a maleimide derivative that acts primarily through the modification of thiol groups in proteins. This modification can lead to changes in protein conformation and function, influencing various biological pathways.

Key Mechanisms:

  • Sulfhydryl Modification : NPM reacts with sulfhydryl groups (-SH) in proteins, which can alter enzyme activity and protein interactions. This is particularly relevant in muscle proteins where it affects myosin ATPase activity .
  • Inhibition of Proteases : NPM has been identified as a potent inhibitor of certain proteases, which has implications for its use in studies involving protein degradation and signaling pathways .

Biological Effects

The biological effects of this compound have been studied across various systems:

1. Muscle Fiber Studies

NPM's interaction with muscle fibers has been extensively documented. Research indicates that NPM-treated muscle fibers exhibit altered mechanical properties and x-ray diffraction patterns, suggesting that NPM affects the structural integrity and functionality of muscle proteins under different ionic conditions .

2. Cellular Metabolism

Studies have shown that NPM can suppress mitochondrial activity in melanoma cell lines, leading to decreased oxygen consumption and ATP production. This effect highlights its potential role as a metabolic modulator in cancer cells .

3. Diels-Alder Reactions

NPM participates in Diels-Alder reactions, which are crucial for synthesizing complex organic compounds. The reactivity of NPM with various dienes has been explored, demonstrating its utility in organic synthesis and polymer chemistry .

Case Studies

Several case studies illustrate the diverse applications and effects of NPM:

Case Study 1: Muscle Fiber Reactivity

In a study examining the effects of NPM on rabbit psoas muscle fibers, researchers observed that treatment with NPM led to the formation of ATP-insensitive cross-bridges. This was characterized by unique x-ray diffraction patterns that indicated a shift towards rigor-like states even in the absence of ATP .

Case Study 2: Cancer Cell Metabolism

A recent investigation into the effects of NPM on melanoma cells revealed that treatment resulted in reduced mitochondrial function. The study quantified changes in ATP levels and oxygen consumption rates, providing insights into how NPM could be leveraged as a therapeutic agent targeting metabolic pathways in cancer .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings Reference
Muscle Fiber ReactivityAltered x-ray diffraction patterns; formation of ATP-insensitive cross-bridges
Protease InhibitionEffective inhibitor of specific proteases; implications for protein degradation
Cancer Cell MetabolismSuppression of mitochondrial activity; decreased ATP production
Diels-Alder ReactionsReactivity with dienes; utility in organic synthesis

Q & A

Q. Basic: What are the recommended synthetic routes for N-phenylmaleimide in academic laboratories, and how can its purity be validated?

This compound is typically synthesized via a two-step sequence: (1) maleic anhydride reacts with aniline derivatives to form maleamic acid, followed by (2) cyclodehydration using acetic anhydride and a catalytic acid. A green, undergraduate-friendly method substitutes hazardous reagents with microwave-assisted cyclization, achieving 70–85% yield . Post-synthesis, purity is validated using melting point analysis (87–90°C) , 1^1H/13^13C NMR (characteristic imide proton singlet at δ 6.7 ppm and carbonyl signals at ~170 ppm) , and elemental analysis (C: ~75%, H: ~5.8%, N: ~4.5%) .

Q. Basic: How does this compound function as a dienophile in Diels-Alder reactions, and what experimental conditions optimize adduct formation?

This compound reacts with dienes (e.g., furan, 3-sulfolene) under thermal or photochemical conditions. In undergraduate labs, refluxing in toluene (110°C, 2 hr) with 2,5-dimethylfuran yields bicyclic adducts with >90% regioselectivity . Kinetic studies show pseudo-first-order behavior in 1,4-dioxane, with rate constants determined via UV-Vis spectroscopy (λ = 400 nm) under excess dienophile conditions . For solid-state reactions, mechanochemical grinding in a ball mill achieves near-quantitative yields .

Q. Advanced: What kinetic and thermodynamic factors govern this compound’s copolymerization with styrene or polybutadiene?

In semi-continuous bulk copolymerization with styrene/polybutadiene, phase inversion occurs at ~30% conversion, monitored via rheological changes (e.g., viscosity spikes) and refractive index shifts. The grafting ratio onto polybutadiene depends on initiator type (e.g., rare earth catalysts improve styrene incorporation, achieving Mn = 33,800 and Tg = 215°C) . Reactivity ratios (e.g., rSTY=0.45r_{\text{STY}} = 0.45, rNPMI=0.12r_{\text{NPMI}} = 0.12) indicate alternating copolymerization trends, validated by 1^1H NMR triad sequence analysis .

Q. Advanced: How do photochemical conditions influence this compound’s reactivity in [2+2] or [4+2] cycloadditions?

Under UV irradiation (λ > 340 nm), this compound forms 1:1 adducts with epoxyquinones (e.g., spirophthalides 29–35) via electron-deficient olefin interactions. Prolonged irradiation shifts products toward spirophthalides (e.g., 43% yield for 31 after 50 hr) due to secondary photoisomerization . Solvent polarity (CDCl3l_3 vs. DMSO) and irradiation time critically affect regioselectivity, as confirmed by 1^1H NMR coupling constants and NOE correlations .

Q. Advanced: Which computational methods best predict this compound’s electronic structure and reactivity in cycloadditions?

Hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections accurately model this compound’s LUMO distribution (−3.2 eV), explaining its dienophilic reactivity. Basis sets like 6-31G(d) optimize geometries, while MP2 calculations refine electron correlation effects in transition states . TD-DFT simulations align with experimental UV-Vis spectra (λ = 260–280 nm) for charge-transfer complexes .

Q. Basic: What analytical techniques are essential for characterizing this compound-containing polymers?

For copolymers, gel permeation chromatography (GPC) determines molecular weight (e.g., Mn = 4,070–33,800) , while differential scanning calorimetry (DSC) measures thermal transitions (Tg = 192–215°C) . FTIR confirms imide C=O stretches at 1716 cm1^{-1} , and elemental analysis validates monomer incorporation (e.g., 93% maleic anhydride conversion in styrene copolymers) .

Q. Advanced: How do solid-state reaction kinetics differ between this compound and other dienophiles like maleic anhydride?

Solid-state Diels-Alder reactions with this compound proceed via a "slow" kinetic regime (rate constants ~104^{-4} L/mol·s), requiring mechanochemical activation (e.g., ball milling) to overcome diffusion limitations. In contrast, maleic anhydride reacts 5× faster under identical conditions due to lower steric hindrance . Reaction progress is monitored by in situ Raman spectroscopy or post-reaction HPLC .

Q. Advanced: What mechanisms explain this compound’s role in enhancing polymer thermal stability?

Copolymerizing this compound with styrene introduces rigid imide rings, raising decomposition temperatures (Td > 375°C) via restricted chain mobility . Thermogravimetric analysis (TGA) shows a 40% reduction in mass loss at 300°C compared to polystyrene homopolymers. Crosslinking density, measured by swelling experiments in toluene, correlates with Tg elevation (ΔTg = +50°C) .

Properties

IUPAC Name

1-phenylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDBROSJWZYGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Record name N-PHENYLMALEIMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20898
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25101-57-9
Record name 1H-Pyrrole-2,5-dione, 1-phenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25101-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0041274
Record name 1-Phenyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-phenylmaleimide appears as yellow needles. (NTP, 1992), Other Solid
Record name N-PHENYLMALEIMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20898
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1H-Pyrrole-2,5-dione, 1-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Boiling Point

324 °F at 12 mmHg (NTP, 1992)
Record name N-PHENYLMALEIMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20898
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Sparingly soluble (NTP, 1992)
Record name N-PHENYLMALEIMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20898
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

941-69-5
Record name N-PHENYLMALEIMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20898
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Phenylmaleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenylmaleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenylmaleimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8183
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrole-2,5-dione, 1-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Phenyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylmaleimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PHENYLMALEIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U9KT462VW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

192 to 194 °F (NTP, 1992)
Record name N-PHENYLMALEIMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20898
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis routes and methods I

Procedure details

Aniline, a primary aromatic amine, is a hazardous carcinogenic liquid. It is difficult to handle aniline safely during reactive extrusion, which is the most economical way to produce imides on a large scale. Often maleic anhydride is reacted with aniline to obtain the N-phenylmaleimide monomer, which is then copolymerized with other monomers in solution or emulsion polymerization processes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2.32 parts of maleic acid, 2.23 parts of N-phenyl phthalimide and 20 parts of water is heated under sealed conditions for 2 hours at 180° C. The reaction mixture is then allowed to cool to ambient conditions and distilled under vacuum. Maleic anhydride is initially recovered followed by phthalic anhydride and N-phtnyl maleimide. There is obtained a yield of 16% by weight of phthalic anhydride and 14.1% by weight of N-phenylmaleimide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A reaction flask was equipped as in Example 1. To a solution of maleic anhydride (1.12 parts) in 5.6 parts acetone was added a solution of 1 part aniline, 0.375 part triethylamine, and 1.9 parts acetone over a 30-minute period. The resulting heterogeneous mixture was maintained at 40° C. for 30 minutes. Magnesium chloride hexahydrate (0.093 part) and 1.4 parts acetic anhydride were added all at once. The temperature was raised to 50° C. for 3 hours. The homogeneous mixture was cooled and 14 parts water added. The precipitated product was isolated by vacuum filtration, washed with water, and air dried. The crude product was recrystallized from ethanol/water (90/10 vol.) to yield 0.89 part N-phenyl maleimide, m.p. 84°-86° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The slurry containing the N-phenyl maleinamic acid and 10 g of ortho-phosphoric acid added thereto were heated at 210° C. for three hours. The resultant reaction mixture was cooled to 30° C., washed with water, and distilled under a vacuum to expel tetrahydronaphthalene and obtain 78 g of N-phenyl maleimide crystals. By liquid chromatography, the crystals were found to have purity of 87.3% by weight, indicating the yield thereof to be 73.2 mol %.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

N-phenylmaleimide was synthesized in accordance with a method described in "Organic Synthesis", Vol.41, page 93. That is, 196 parts of maleic anhydride and 2,000 parts of benzene were charged into a four-necked flask. 186 parts of aniline dissolved in 200 parts of benzene were added dropwise to the resulting solution at 25° C. over one hour. The resulting product was cooled to 10° C. and crystals thus formed were filtered off and dried in vacuo to give 370 parts of a pale yellow solid substance. 316 parts of the produced pale yellow substance, 65 parts of anhydrous sodium acetate and 670 parts of acetic anhydride were charged into a flask fitted with a stirrer and a reflux cooler and heated gradually over an hour. Stirring was continued for one hour while the temperature was maintained at 100° C. The resulting product was poured into ice water to precipitate crystals. The crystals were filtered, washed with petroleum ether and dried to give 220 parts of yellow crystals. The melting point and the purity by liquid chromatography of the produced crystals were measured and found to be 88° C. and 97.5%, respectively. The produced maleimide compounds are shown in Table 1-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Phenylmaleimide
N-Phenylmaleimide
N-Phenylmaleimide
N-Phenylmaleimide
N-Phenylmaleimide
N-Phenylmaleimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.